molecular formula C7H5BrO2S B2596599 (E)-3-(5-Bromothiophen-2-YL)acrylic acid CAS No. 50868-68-3

(E)-3-(5-Bromothiophen-2-YL)acrylic acid

Cat. No. B2596599
CAS RN: 50868-68-3
M. Wt: 233.08
InChI Key: UNAWXLDSXIIUFC-UHFFFAOYSA-N
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Description

“(5-Bromothiophen-2-yl)boronic acid” is an organic compound with the molecular formula C4H4BBrO2S . It is a crystalline powder and is used in various chemical reactions .


Molecular Structure Analysis

The molecular weight of this compound is 206.848 g/mol . The IUPAC name is (5-bromothiophen-2-yl)boronic acid . The compound’s structure can be represented by the SMILES notation: B(C1=CC=C(S1)Br)(O)O .


Physical And Chemical Properties Analysis

This compound has a melting point of 135°C . It is recommended to be stored in a refrigerator .

Scientific Research Applications

Solar Cell Applications

(E)-3-(5-Bromothiophen-2-yl)acrylic acid and its derivatives show significant promise in the development of solar cell technology. For instance, organic sensitizers containing this compound have been engineered for solar cell applications, demonstrating high conversion efficiencies. In a study by Kim et al. (2006), two organic sensitizers were synthesized, exhibiting an unprecedented incident photon to current conversion efficiency of 91% when anchored onto TiO2 film. This indicates a potential for high-efficiency solar cells using these compounds (Kim et al., 2006).

Polymer Research

This compound is also instrumental in polymer research. Bertran et al. (2008) presented a theoretical and experimental study of poly(3-thiophene-3-yl acrylic acid), a new polythiophene derivative. This polymer shows promise due to its solubility in polar solvents and its potential applications in various industries, including electronics and materials science (Bertran et al., 2008).

Corrosion Inhibition

Another application area is in corrosion inhibition. Baskar et al. (2014) investigated the use of photo-cross-linkable polymers, including derivatives of this compound, as corrosion inhibitors for mild steel in acidic environments. Their findings suggest that these polymers are highly effective, representing a significant advancement in corrosion protection technologies (Baskar et al., 2014).

Photocatalysis

The compound also plays a role in photocatalysis. Sharma et al. (2010) used an acrylic acid emulsion mixture in the synthesis of novel porous silica materials, which, when combined with TiO2, showed increased photocatalytic activity under solar light irradiation. This could lead to advanced materials for environmental remediation and sustainable energy production (Sharma et al., 2010).

Future Directions

This compound has been used in the fabrication of efficient ternary polymer solar cells, suggesting potential applications in the field of renewable energy .

properties

IUPAC Name

(E)-3-(5-bromothiophen-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAWXLDSXIIUFC-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Br)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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